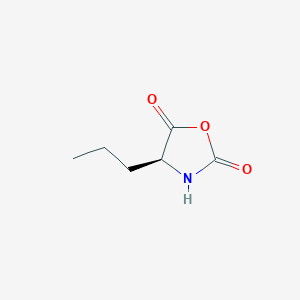
2-(Piperazin-1-yl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperazin-1-yl)phenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve these goals.
化学反応の分析
Types of Reactions
2-(Piperazin-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can modify the piperazine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Phenols: Formed from the oxidation of the boronic acid group.
Reduced Piperazine Derivatives: Formed from the reduction of the piperazine ring.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
科学的研究の応用
2-(Piperazin-1-yl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a component in drug design.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor in enzyme assays.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(Piperazin-1-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The piperazine moiety can interact with various receptors and enzymes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
2-(Piperazin-1-yl)phenylboronic acid is unique due to its combination of a boronic acid group and a piperazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C10H15BN2O2 |
|---|---|
分子量 |
206.05 g/mol |
IUPAC名 |
(2-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 |
InChIキー |
OMDYVDMZQZEONV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1N2CCNCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


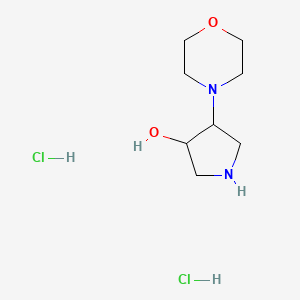
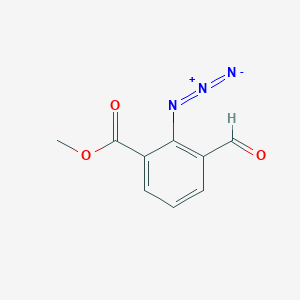
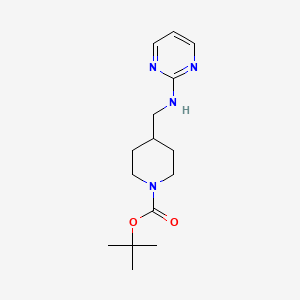





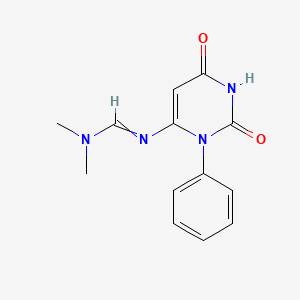

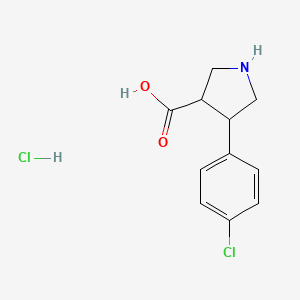
![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)

